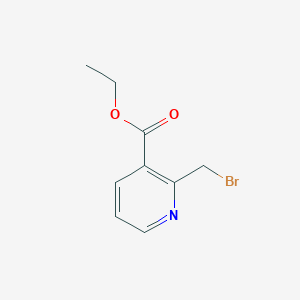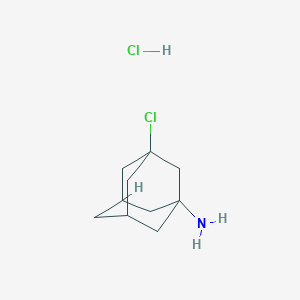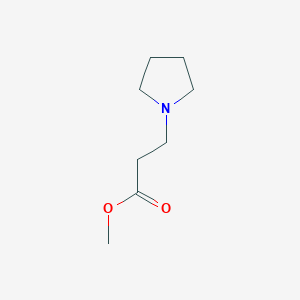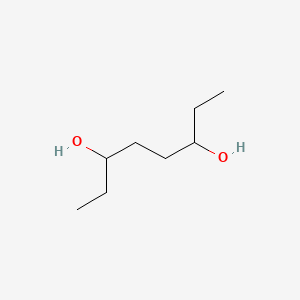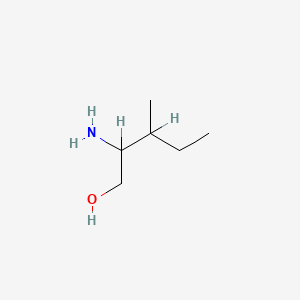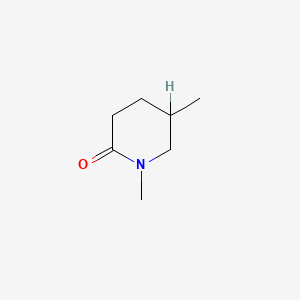
1,5-Dimethyl-2-piperidone
概要
説明
1,5-Dimethyl-2-piperidone is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 . It is a liquid at 20°C and is colorless to light yellow .
Synthesis Analysis
A chemoenzymatic process has been demonstrated for the preparation of 1,5-Dimethyl-2-piperidone from 2-methylglutaronitrile . The process involves the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid ammonium salt using the nitrilase activity of immobilized Acidovorax facilis 72W cells .Molecular Structure Analysis
The molecular structure of 1,5-Dimethyl-2-piperidone consists of a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 1,5-Dimethyl-2-piperidone involves the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid ammonium salt . This is followed by a low-pressure catalytic hydrogenation in the presence of added methylamine .Physical And Chemical Properties Analysis
1,5-Dimethyl-2-piperidone has a boiling point of 232.6°C and a density of 0.949±0.06 g/cm3 . It has a flash point of 94°C .科学的研究の応用
Synthesis of Bioactive Piperidine Derivatives
1,5-DMPD serves as a key intermediate in the synthesis of bioactive piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of drugs . The versatility of 1,5-DMPD allows for the creation of a wide range of pharmacologically active compounds through various chemical reactions such as cyclization and amination.
Pharmaceutical Industry Applications
In the pharmaceutical sector, 1,5-DMPD is utilized to synthesize compounds with significant therapeutic potential. It’s involved in the production of medications like atorvastatin, gabapentin, baclofen, and pregabalin . These drugs have applications ranging from cholesterol management to the treatment of neurological disorders.
Enzyme-mediated Biocatalysis
1,5-DMPD is a substrate in enzyme-mediated biocatalysis, particularly with regioselective nitrilases. This process is environmentally friendly and offers high selectivity, which is essential for the synthesis of fine chemicals and pharmaceuticals . The use of 1,5-DMPD in such reactions underscores its importance in green chemistry initiatives.
Organic Synthesis Research
Researchers in organic chemistry utilize 1,5-DMPD for developing new synthetic methodologies. Its structure is conducive to exploring intra- and intermolecular reactions, leading to novel organic compounds . This has implications for the discovery of new drugs and materials.
Alkaloid Synthesis
Alkaloids, many of which have pharmacological effects, often contain piperidine rings. 1,5-DMPD is used in the synthesis of these natural products, contributing to the study of their properties and potential applications .
Development of Synthetic Medicinal Blocks
1,5-DMPD is a building block for constructing synthetic medicinal compounds. Its role in drug construction is pivotal, as it allows for the creation of diverse molecules with potential therapeutic benefits .
Advancements in Physical Chemistry and Chemical Physics
The compound’s role in the synthesis of various piperidine derivatives contributes to the broader field of physical chemistry and chemical physics. It aids in understanding the fundamental properties of chemical reactions and the development of new materials .
作用機序
Target of Action
1,5-Dimethyl-2-piperidone (1,5-DMPD) is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives have a wide range of pharmacological activities
Biochemical Pathways
1,5-DMPD can be synthesized from 2-methylglutaronitrile (MGN) through a chemoenzymatic process . MGN is first hydrolyzed to 4-cyanopentanoic acid (4-CPA) ammonium salt using the nitrilase activity of immobilized Acidovorax facilis 72W cells . This hydrolysis reaction produces 4-CPA ammonium salt with greater than 98% regioselectivity at 100% conversion
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications
Action Environment
It is known that the nitrilase-mediated biocatalysis reaction used in the synthesis of 1,5-dmpd has excellent advantages of ambient and mild reaction conditions, environmental friendliness, no by-product generation, and products with excellent regio-, chemo- and stereoselectivity .
Safety and Hazards
将来の方向性
Piperidines, including 1,5-Dimethyl-2-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1,5-dimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHVIDNQBMVYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888679 | |
| Record name | 2-Piperidinone, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-2-piperidone | |
CAS RN |
86917-58-0 | |
| Record name | 1,5-Dimethyl-2-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86917-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinone, 1,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinone, 1,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Piperidinone, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethyl-2-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the industrial applications of 1,5-Dimethyl-2-piperidone?
A1: 1,5-Dimethyl-2-piperidone serves as a crucial intermediate in the production of various chemicals. One notable application is its role as a precursor in the synthesis of 1,5-dimethyl-2-piperidone-N-oxyl (DMPO), a spin trapping agent employed to detect and identify short-lived free radicals in biological systems. []
Q2: What is the primary method for producing 1,5-Dimethyl-2-piperidone on an industrial scale?
A2: The most efficient route for large-scale synthesis of 1,5-Dimethyl-2-piperidone is through the chemoenzymatic conversion of 2-methylglutaronitrile. This process utilizes a key enzyme, nitrilase, to selectively hydrolyze 2-methylglutaronitrile into 4-cyanopentanoic acid. Subsequent chemical transformations lead to the formation of 1,5-Dimethyl-2-piperidone. [, ]
Q3: Can you elaborate on the use of immobilized cells in the production of 4-cyanopentanoic acid, a precursor to 1,5-Dimethyl-2-piperidone?
A3: Researchers have successfully optimized the production of 4-cyanopentanoic acid by immobilizing the microbial cells containing the necessary nitrilase enzyme. Immobilization offers advantages like enhanced enzyme stability and reusability. Studies have explored various immobilization matrices like carrageenan and alginate, with alginate demonstrating superior performance in terms of catalyst specific activity and volumetric productivity. []
Q4: How does the choice of immobilization matrix impact the efficiency of 4-cyanopentanoic acid production?
A4: The study comparing carrageenan and alginate as immobilization matrices for nitrilase-containing cells revealed significant differences. Immobilization in alginate not only yielded catalysts with higher nitrilase specific activity but also allowed for stable operation in reaction mixtures containing high concentrations of 4-cyanopentanoic acid ammonium salt, a challenge faced with carrageenan. [] This highlights the critical role of matrix selection in optimizing biocatalytic processes.
Q5: What are the advantages of employing a chemoenzymatic approach over traditional chemical synthesis for producing 1,5-Dimethyl-2-piperidone?
A5: Chemoenzymatic synthesis, utilizing enzymes like nitrilase, offers several benefits over conventional chemical methods. These include:
- High regioselectivity: Nitrilase exhibits exceptional selectivity in catalyzing the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid, ensuring a high yield of the desired product. [, ]
- Mild reaction conditions: Enzymatic reactions typically proceed under milder conditions (e.g., lower temperatures and pressures) compared to harsh chemical synthesis, reducing energy consumption and minimizing unwanted side reactions. []
- Environmental friendliness: Enzymes are biodegradable and operate in aqueous environments, aligning with green chemistry principles and contributing to a more sustainable production process. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)
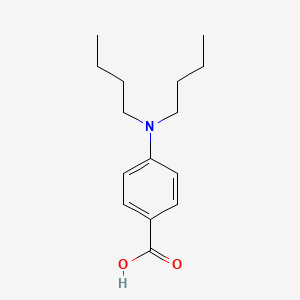


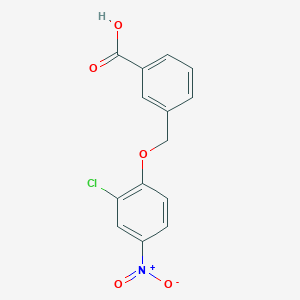

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)
